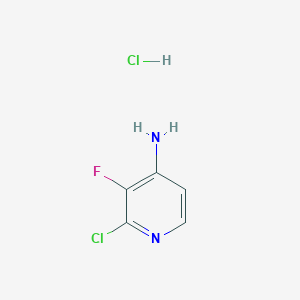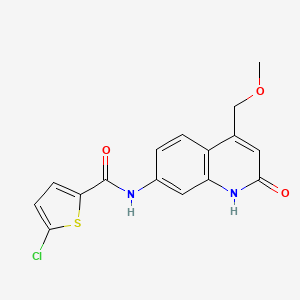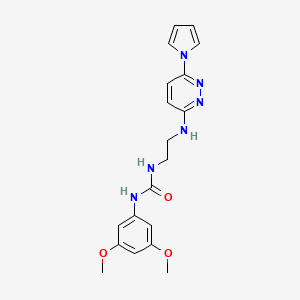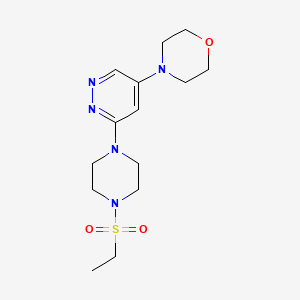![molecular formula C25H22ClNO B2381041 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 326903-19-9](/img/structure/B2381041.png)
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, commonly known as CDMT, is a synthetic compound that belongs to the class of acridine derivatives. CDMT has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemical research.
作用機序
The precise mechanism of action of CDMT is not fully understood. However, it is believed that CDMT exerts its biological effects by interacting with specific targets in cells. In cancer cells, CDMT has been shown to induce apoptosis by activating the caspase pathway. In dopamine receptor-expressing cells, CDMT has been shown to inhibit dopamine-induced cAMP accumulation. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
CDMT has been shown to have a range of biochemical and physiological effects. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis. In dopamine receptor-expressing cells, CDMT has been shown to decrease cAMP accumulation and inhibit dopamine-induced signaling. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit acetylcholine hydrolysis and increase acetylcholine levels.
実験室実験の利点と制限
CDMT has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. CDMT is also fluorescent, making it useful for imaging studies. However, CDMT also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. CDMT can also be toxic to cells at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several future directions for research on CDMT. In medicinal chemistry, further studies are needed to evaluate the anticancer and antimicrobial activities of CDMT. In pharmacology, further studies are needed to elucidate the mechanism of action of CDMT as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, further studies are needed to explore the use of CDMT as a fluorescent probe for protein-DNA interactions and as a ligand for DNA-binding studies.
合成法
CDMT can be synthesized by reacting 4-chloroaniline with 2,3-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain CDMT. The synthesis of CDMT is relatively straightforward and can be achieved in moderate to high yields.
科学的研究の応用
CDMT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CDMT has been evaluated for its anticancer, antitumor, and antimicrobial activities. In pharmacology, CDMT has been investigated for its potential as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, CDMT has been used as a fluorescent probe to study protein-DNA interactions and as a ligand for DNA-binding studies.
特性
IUPAC Name |
12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAMOQWZBCSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![(NE)-N-[(2-bromo-4-chlorophenyl)methylidene]hydroxylamine](/img/structure/B2380966.png)



![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)
